molecular formula C13H16N2O B1385824 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine CAS No. 1019498-56-6

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1385824
CAS No.: 1019498-56-6
M. Wt: 216.28 g/mol
InChI Key: NMGBFBASIMUYKW-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is a synthetically produced indoline derivative of interest in medicinal chemistry and pharmaceutical research. Compounds based on the 2,3-dihydro-1H-indol-5-amine (indoline) scaffold are recognized as important intermediates for the preparation of bioactive molecules with potential pharmacological properties . The structure features a cyclobutanecarbonyl group, which can influence the molecule's conformation and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies . While specific biological data for this exact compound may be limited, structurally similar indoline derivatives have been identified as promising scaffolds in the development of tubulin polymerization inhibitors for anticancer research . Other research indicates that functionalized indolines can interact with specific receptor proteins, suggesting potential for various biological activities . Researchers can utilize this compound as a key synthetic precursor for exploring novel disubstituted 1-(indolin-5-yl)methanamines. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGBFBASIMUYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The subject of this guide, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, is a novel chemical entity with limited to no direct references in current public literature. The following information is a scientifically-grounded projection based on the well-established chemistry of its constituent moieties: the 5-aminoindoline core and the cyclobutanecarbonyl group. All protocols and properties are proposed based on analogous chemical systems.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical and spectroscopic properties, and potential pharmacological relevance of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. This molecule integrates two key structural motifs: the 2,3-dihydro-1H-indol-5-amine (5-aminoindoline) scaffold, a common fragment in neuroactive compounds, and a cyclobutanecarboxamide functional group, which is increasingly utilized in medicinal chemistry to explore novel chemical space and improve pharmacokinetic properties.[1][2]

This document is intended for researchers in drug discovery and medicinal chemistry. It offers a robust, proposed synthetic pathway, detailed experimental protocols, and a discussion of the potential biological activities of this compound, thereby providing a foundational framework for its synthesis and future investigation.

Chemical Identity and Predicted Physicochemical Properties

  • IUPAC Name: N-(2,3-dihydro-1H-indol-5-yl)cyclobutanecarboxamide

  • Synonyms: 1-Cyclobutanecarbonyl-5-aminoindoline

  • Molecular Formula: C₁₃H₁₆N₂O

  • Molecular Weight: 216.28 g/mol

Structural Representation
Chemical Structure of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine
Figure 1: Chemical Structure of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine
Predicted Physicochemical Data

The following properties are estimated based on computational models and data from analogous structures, such as cyclobutanecarboxamide and various N-acylated indolines.

PropertyPredicted ValueRationale & Significance
LogP (Octanol/Water) ~2.1Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) 49.4 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
pKa (most basic) ~4.5 (Indoline N-H)The indoline nitrogen is the most basic site, though its basicity is reduced by the aromatic ring.
Solubility Sparingly soluble in water; Soluble in methanol, DMSO, DMFThe amide and secondary amine offer some polarity, but the overall structure is dominated by nonpolar hydrocarbon components.
Melting Point 140-160 °C (estimated)Crystalline solid expected due to the rigid ring systems and hydrogen bonding capabilities of the amide and amine groups.

Proposed Synthesis and Purification

The most direct and logical synthetic route to the target compound involves the N-acylation of a suitably protected 5-aminoindoline with cyclobutanecarbonyl chloride, followed by a deprotection step. This strategy is outlined below.

Synthetic Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: N-Acylation cluster_2 Step 3: Deprotection A 5-Aminoindoline B 1-Boc-5-aminoindoline (CAS: 129487-92-9) A->B (Boc)₂O, TEA DCM, rt D tert-butyl 5-(cyclobutanecarboxamido) -2,3-dihydro-1H-indole-1-carboxylate B->D Pyridine, DCM 0 °C to rt C Cyclobutanecarbonyl chloride C->D E 1-Cyclobutanecarbonyl-2,3-dihydro -1H-indol-5-amine (Target) D->E TFA or 4M HCl in Dioxane DCM, rt

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1-Boc-5-aminoindoline)

  • Rationale: The secondary amine of the indoline ring is more nucleophilic than the aromatic amine and must be protected to ensure selective acylation at the desired position. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the subsequent acylation conditions and its facile removal under acidic conditions.

  • Dissolve 5-aminoindoline (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add triethylamine (TEA, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the Boc-protected intermediate as a solid.[3]

Protocol 3.2.2: Synthesis of tert-butyl 5-(cyclobutanecarboxamido)-2,3-dihydro-1H-indole-1-carboxylate

  • Rationale: This step forms the crucial amide bond. Pyridine is used as a base to neutralize the HCl byproduct of the acylation reaction. The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride.

  • Dissolve 1-Boc-5-aminoindoline (1.0 eq) in DCM (10 mL/g).

  • Add pyridine (1.5 eq) and cool the solution to 0 °C.

  • Add cyclobutanecarbonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC. Upon completion, dilute with DCM and wash with 1M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be used in the next step without further purification if it is of sufficient purity.

Protocol 3.2.3: Synthesis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine (Deprotection)

  • Rationale: Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane are standard reagents for the cleavage of Boc protecting groups. The reaction is typically rapid at room temperature.

  • Dissolve the crude product from the previous step in DCM (10 mL/g).

  • Add trifluoroacetic acid (TFA, 10 eq) or an equal volume of 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Wash with brine, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the final compound by flash column chromatography or recrystallization to yield 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

Spectroscopic and Analytical Characterization (Predicted)

Confirmation of the final structure would rely on a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 9.5-10.0 (s, 1H): Amide N-H. δ 7.0-7.5 (m, 3H): Aromatic protons on the indoline ring. δ 5.0-5.5 (s, 1H): Indoline N-H proton. δ 3.4-3.6 (t, 2H): Methylene protons adjacent to the indoline nitrogen. δ 2.9-3.1 (t, 2H): Methylene protons at C2 of the indoline ring. δ 1.8-2.3 (m, 7H): Cyclobutyl protons.
¹³C NMR (100 MHz, DMSO-d₆)δ ~174: Amide carbonyl carbon. δ ~145, ~130, ~125, ~115, ~110, ~105: Aromatic and indoline ring carbons. δ ~47: Indoline C3. δ ~39: Cyclobutyl methine. δ ~28: Indoline C2. δ ~25, ~18: Cyclobutyl methylenes.
FT-IR (KBr, cm⁻¹)~3350-3400: N-H stretch (indoline). ~3300: N-H stretch (amide). ~1640: C=O stretch (amide I band). ~1540: N-H bend (amide II band). ~2950: C-H stretches (aliphatic).
Mass Spec (ESI+) [M+H]⁺ = 217.13

Potential Pharmacological Profile and Biological Evaluation

The structural components of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine suggest several potential avenues for pharmacological activity.

  • Indoline Core: The 5-aminoindoline scaffold is present in compounds targeting a range of biological systems. Derivatives have been investigated for their activity as H3 receptor antagonists (for cognitive and metabolic disorders), 5-LO inhibitors (for inflammation), and agents with antiepileptic properties.[4][5][6]

  • Cyclobutanecarboxamide Moiety: The cyclobutane ring acts as a rigid, three-dimensional scaffold that can confer improved metabolic stability and binding affinity compared to more flexible alkyl chains.[2] Cyclobutane carboxamides have been identified as potent inhibitors of enzymes like scytalone dehydratase in fungi.[7]

Hypothesized Biological Targets

Based on the above, this compound could be a candidate for screening against:

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonin (5-HT) and histamine (H3) receptors, given the prevalence of the indoline core in ligands for these targets.[4][8]

  • Enzymes: Hydrolases, kinases, or oxidoreductases where a constrained amide moiety could fit into a specific binding pocket.

  • Ion Channels: Modulators of CNS-related ion channels.

Proposed Biological Screening Workflow

Screening_Workflow Start Synthesized Compound (Purity >95%) Primary Primary Screening: High-Throughput Binding Assays (e.g., GPCR Panel, Kinase Panel) Start->Primary Hit_Ident Hit Identification (Activity >50% inhibition @ 10µM) Primary->Hit_Ident Dose_Resp Dose-Response & IC₅₀ Determination Hit_Ident->Dose_Resp Active Lead_Opt Lead Optimization Hit_Ident->Lead_Opt Inactive Cell_Based Cell-Based Functional Assays (e.g., cAMP, Calcium Flux, Cell Viability) Dose_Resp->Cell_Based Cell_Based->Lead_Opt

Caption: A logical workflow for the initial biological evaluation of the title compound.

Conclusion and Future Directions

This guide presents a comprehensive, albeit predictive, analysis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. By leveraging established chemical principles, we have outlined a reliable synthetic route and provided a detailed characterization forecast. The structural alerts within the molecule suggest it is a promising candidate for screening in various drug discovery programs, particularly those focused on CNS disorders and inflammation. The next logical steps would be the execution of the proposed synthesis, rigorous analytical characterization of the resulting compound, and its evaluation in broad-panel biological screening assays to uncover its therapeutic potential.

References

  • Vertex AI Search. The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catal. 2024, 14, 6926−6935.
  • National Center for Biotechnology Information. Cyclobutanecarboxamide | C5H9NO | CID 1274476. PubChem.
  • PubMed. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorg Med Chem. 2000 May;8(5):897-907.
  • Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Google Patents. 5-aminoindole derivatives. KR20070098922A.
  • National Center for Biotechnology Information. N-Methylcyclobutanecarboxamide | C6H11NO | CID 19910150. PubChem.
  • Royal Society of Chemistry. Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances.
  • Sigma-Aldrich. 5-Aminoindole 97.
  • ACS Publications. Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry.
  • PubMed. Novel class of arylpiperazines containing N-acylated amino acids: their synthesis, 5-HT1A, 5-HT2A receptor affinity, and in vivo pharmacological evaluation.
  • ResearchGate. Methods for N‐acylation of indole with carboxylic acid (derivatives).
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • PubMed. Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones.
  • PubMed Central. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • The Good Scents Company. cyclobutanol, 2919-23-5.
  • National Center for Biotechnology Information. 5-N-Boc-amino-1H-indole | C13H16N2O2 | CID 11458923. PubChem.
  • National Center for Biotechnology Information. 5-Aminoindole | C8H8N2 | CID 78867. PubChem.
  • ECHEMI. Buy tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate from iChemical.

Sources

An In-Depth Technical Guide to 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, a molecule of interest in contemporary medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or non-commercial entity, its synthesis is highly feasible through established chemical transformations. This guide will detail a proposed synthetic route, predicted identifiers and properties, and explore its potential applications based on the rich pharmacology of its constituent structural motifs: the cyclobutane ring and the dihydroindole (indoline) scaffold.

Compound Identification and Physicochemical Properties

Due to the apparent novelty of this compound, a full experimental characterization is not publicly available. However, we can predict its core identifiers and physicochemical properties based on its chemical structure.

Chemical Identifiers
IdentifierValue
IUPAC Name N-(2,3-dihydro-1H-indol-5-yl)cyclobutanecarboxamide
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Canonical SMILES C1CC(C1)C(=O)NC2=CC3=C(CCN3)C=C2
InChI Key (Predicted) A unique InChI key would be generated upon synthesis and registration.
CAS Number Not Assigned
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Appearance White to off-white solidBased on similar N-acylated indolines.
Melting Point 150-170 °CBroad estimate; highly dependent on crystalline form.
Boiling Point > 400 °CEstimated; likely to decompose at higher temperatures.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes.Typical for moderately polar organic compounds.
LogP ~2.5Calculated; indicates good membrane permeability.

Rationale and Potential Applications in Drug Discovery

The structural components of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine suggest significant potential in drug discovery. The cyclobutane moiety is increasingly utilized as a bioisostere for larger or more flexible groups, offering a conformationally restricted scaffold that can enhance binding affinity and metabolic stability.[1] The indoline core is a privileged scaffold found in numerous biologically active compounds, including those with anticancer and neurological activities. The N-acylation of the 5-amino group provides a vector for modulating the compound's properties and interactions with biological targets.

Potential therapeutic areas for exploration include:

  • Oncology: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.

  • Neuroscience: The indoline scaffold is present in several CNS-active drugs, suggesting potential for treating neurological and psychiatric disorders.

  • Inflammation and Immunology: N-acylated amines have been explored as modulators of inflammatory responses.

Synthesis and Mechanistic Considerations

The most logical and efficient synthetic route to 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is via the N-acylation of 5-aminoindoline with a suitable cyclobutanecarbonyl synthon. This can be achieved through several established amide bond formation protocols.

Proposed Synthetic Workflow

Synthesis_Workflow 5-Aminoindoline 5-Aminoindoline Amide_Coupling Amide Coupling 5-Aminoindoline->Amide_Coupling Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl_Chloride->Amide_Coupling Target_Compound 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine Amide_Coupling->Target_Compound Purification Purification Target_Compound->Purification

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • 5-Aminoindoline

  • Cyclobutanecarbonyl chloride (or Cyclobutanecarboxylic acid)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • (If using carboxylic acid) A coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)

Procedure (using Cyclobutanecarbonyl Chloride):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoindoline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add a solution of cyclobutanecarbonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 5-amino group of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanecarbonyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, with the liberated proton being scavenged by the triethylamine base, yields the final amide product.

Reaction_Mechanism Nucleophilic_Attack Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Formation Proton_Transfer_Elimination Proton Transfer & Elimination Tetrahedral_Intermediate->Proton_Transfer_Elimination Collapse Product_Formation Product Formation Proton_Transfer_Elimination->Product_Formation Final Step

Caption: Simplified reaction mechanism pathway.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the indoline ring, the aliphatic protons of the cyclobutane ring, and the methylene protons of the indoline core. The amide N-H proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclobutane and indoline moieties.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should be observed at m/z 217.13.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and aromatic C-H stretches.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety and Handling

As with any novel chemical compound, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicology: The toxicological properties have not been determined. Assume the compound is hazardous and avoid contact with skin and eyes, and ingestion. A material safety data sheet (MSDS) should be generated based on the properties of similar compounds before handling significant quantities.

Conclusion

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine represents a promising scaffold for the development of new therapeutic agents. While not currently a commercially available compound, its synthesis is straightforward using standard organic chemistry techniques. This guide provides a robust framework for its preparation, characterization, and handling, paving the way for further investigation into its chemical and biological properties. The unique combination of the conformationally constrained cyclobutane ring and the biologically relevant indoline core makes this an attractive target for researchers in medicinal chemistry and drug discovery.

References

  • Bondarev, A. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. TÜBİTAK Academic Journals.
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024). American Chemical Society.
  • Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. (n.d.). Royal Society of Chemistry.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2022).
  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). Chemistry – A European Journal.

Sources

Therapeutic applications of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel chemical entity, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. While direct research on this specific molecule is not yet prevalent in published literature, this document synthesizes data from structurally related compounds to build a robust hypothesis for its utility in drug discovery. By deconstructing the molecule into its core components—the cyclobutane carboxamide and the 5-aminoindoline scaffold—we can infer plausible mechanisms of action and therapeutic targets. This guide details a proposed synthetic route, potential pharmacological activities, and a framework for its preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, inflammation, and infectious diseases.

Introduction: Deconstructing a Novel Scaffold

The field of medicinal chemistry is in a constant search for novel molecular architectures that can address unmet medical needs. The structure of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine presents an intriguing combination of two key pharmacophores: the indoline nucleus and a cyclobutane carboxamide moiety.

  • The Indoline Scaffold : 2,3-dihydro-1H-indole, or indoline, is a privileged scaffold found in numerous natural products and synthetic compounds with significant medicinal value.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an excellent backbone for designing targeted therapies. Indoline derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, antibacterial, anti-inflammatory, and cardiovascular effects.[2][3]

  • The Cyclobutane Moiety : The cyclobutane ring is increasingly utilized in drug design to explore novel chemical space.[4] Its puckered, three-dimensional structure can improve pharmacological properties by acting as a conformationally restricted isostere for more flexible alkyl groups.[5] The inclusion of a cyclobutane ring can influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[4] Compounds containing this motif have shown promise as anticancer and antimicrobial agents.[6][7]

The combination of these two moieties in 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine suggests a strong potential for biological activity, meriting further investigation.

Proposed Synthesis Pathway

A plausible and efficient synthesis of the target compound can be envisioned through a straightforward acylation of a commercially available or readily synthesized 5-aminoindoline precursor.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 5-Nitroindoline 5-Nitroindoline 5-Aminoindoline 5-Aminoindoline 5-Nitroindoline->5-Aminoindoline Reduction (e.g., Pd/C, H2) Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Target_Compound 1-Cyclobutanecarbonyl-2,3-dihydro -1H-indol-5-amine Cyclobutanecarbonyl_chloride->Target_Compound 5-Aminoindoline->Target_Compound Acylation (Base, e.g., Et3N)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine
  • Step 1: Reduction of 5-Nitroindoline to 5-Aminoindoline

    • To a solution of 5-nitroindoline (1.0 eq) in ethanol in a pressure vessel, add 10% Palladium on carbon (0.1 eq).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield 5-aminoindoline, which can be used in the next step without further purification.

  • Step 2: Acylation of 5-Aminoindoline

    • Dissolve 5-aminoindoline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

    • Add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the pharmacology of related indole and cyclobutane-containing compounds, we can hypothesize several potential mechanisms of action for our target molecule.

Kinase Inhibition

The indole nucleus is a common scaffold in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[8] The addition of the cyclobutanecarbonyl group can provide steric bulk and favorable hydrophobic interactions, potentially leading to potent and selective inhibition.

Kinase_Inhibition_Pathway Target_Molecule 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine Kinase Protein Kinase (e.g., VEGFR, EGFR, CDK) Target_Molecule->Kinase Binds to ATP pocket Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Inhibition Phosphorylated_Substrate Phosphorylated Substrate (Leads to cell proliferation, angiogenesis) Inhibition->Phosphorylated_Substrate Inhibition of Phosphorylation

Caption: Proposed mechanism of kinase inhibition.

G-Protein Coupled Receptor (GPCR) Modulation

Indole derivatives have also been identified as modulators of various GPCRs. The structural features of our target molecule may allow it to act as either an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways involved in inflammation, neurotransmission, or metabolic regulation.

Potential Therapeutic Applications

Oncology

Given the prevalence of indoline scaffolds in anticancer agents and the potential for kinase inhibition, oncology is a primary area of interest.[1][2] The compound could potentially target kinases involved in tumor growth, angiogenesis, and metastasis.

Infectious Diseases

Indole derivatives have shown promising antibacterial activity by disrupting bacterial membranes or inhibiting biofilm formation.[8][9] The lipophilic nature of the cyclobutane group may enhance cell permeability, making it a candidate for development as a novel antibiotic.

Inflammatory Disorders

Certain indole-containing molecules, such as Indomethacin, are potent anti-inflammatory agents.[8] The target compound could potentially modulate inflammatory pathways like NF-κB or COX-2, offering a therapeutic option for chronic inflammatory diseases.[8]

Preclinical Evaluation Strategy

A structured, multi-tiered approach is necessary to validate the therapeutic potential of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

Evaluation_Workflow Synthesis Synthesis & Purification In_Vitro_Screening In Vitro Screening (Target-based & Phenotypic) Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization (SAR) In_Vitro_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models Lead_Optimization->In_Vivo_Efficacy Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development

Caption: A typical preclinical evaluation workflow.

In Vitro Biological Evaluation

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.[10]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

    • Prepare a solution of the target kinase and a suitable substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure :

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer.

    • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Analysis :

    • Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

This protocol outlines a competition binding assay to determine the affinity of the test compound for a target GPCR.[11]

  • Membrane Preparation :

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Procedure :

    • In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target GPCR (e.g., [³H]-ligand), and varying concentrations of the unlabeled test compound.

    • Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

In Vivo Efficacy Models

This protocol describes a subcutaneous xenograft model in immunocompromised mice to evaluate in vivo antitumor activity.[12][13]

  • Cell Culture and Implantation :

    • Culture a human cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

    • Harvest the cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Treatment :

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Efficacy Evaluation :

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis :

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the data for statistical significance.

Structure-Activity Relationship (SAR) Insights

Once initial activity is confirmed, a systematic exploration of the structure-activity relationship (SAR) will be crucial for lead optimization.[14][15]

R-Group PositionPotential ModificationsRationale
Indoline Ring Substitution at the 1, 4, 6, or 7 positionsTo modulate potency, selectivity, and DMPK properties.
Cyclobutane Ring Introduction of substituents (e.g., methyl, hydroxyl)To explore steric and electronic effects on target binding.
Amide Linker Replacement with alternative linkers (e.g., sulfonamide, urea)To alter hydrogen bonding capacity and conformational rigidity.

Table 1: Proposed areas for SAR exploration.

Conclusion and Future Directions

While 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine represents a novel and underexplored chemical entity, a thorough analysis of its constituent pharmacophores provides a strong rationale for its investigation as a potential therapeutic agent. The synthesis is feasible through established chemical methods, and its structural features suggest plausible interactions with well-validated drug targets such as protein kinases and GPCRs. The proposed preclinical evaluation workflow provides a clear path to validate these hypotheses and to determine the therapeutic areas where this compound may have the greatest impact. Further exploration of its SAR will be essential to optimize its biological activity and drug-like properties, potentially leading to the development of a new class of therapeutics.

References

  • Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

  • Janssen, M. A. C. H., Rappard, R., van Well, M. J., ... & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 55-69. [Link]

  • Luo, J., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols, 4(4), 102641. [Link]

  • Fuso, F., & Zucchetti, M. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design, 18(19), 2781-2792.
  • Sebastian, R., & Raghavan, R. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 338-344.
  • Fiebig, H. H., & Burger, A. M. (2002).
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PubMed. [Link]

  • Ahmad, I., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 368-381.
  • BenchChem. (2025).
  • Al-Harrasi, A., et al. (2019). Bioactive cyclobutane-containing alkaloids. PubMed. [Link]

  • Alexander, S. P. H., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 1-21. [Link]

  • Singh, V. K., et al. (2022). Cyclobutane-containing scaffolds in bioactive small molecules.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - NIH. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.
  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Alam, M., et al. (2024).
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Mubassir, M., et al. (2025).
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • Wodicka, L. M., et al. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • ResearchGate. (n.d.).
  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines.
  • Daugulis, O., et al. (2021).
  • Vamathevan, J. J., et al. (2016). On Exploring Structure Activity Relationships. PMC - NIH. [Link]

  • Drug Design Org. (n.d.).
  • James, H. (n.d.).
  • PubMed. (n.d.). Structure-Activity Relationship of Niclosamide Derivatives. [Link]

  • Automate.video. (2024).

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Bioactivity profile of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity Profile of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Abstract

This document provides a comprehensive technical framework for the investigation of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine , a novel chemical entity with significant therapeutic potential. As no public data currently exists for this specific molecule, this guide is structured as a prospective research and development plan. It synthesizes established principles from medicinal chemistry concerning its core structural motifs—the cyclobutane ring and the 5-aminoindoline scaffold—to propose a robust, scientifically-grounded strategy for elucidating its complete bioactivity profile. We will detail a multi-tiered experimental cascade, from initial physicochemical characterization and broad phenotypic screening to specific target-based assays and preliminary ADME-Tox profiling. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a logical and efficient pathway to characterize this promising compound.

Introduction: A Molecule of Rational Design

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine represents a confluence of two privileged pharmacophores in modern drug discovery. Its structure suggests a rational design approach aimed at leveraging the unique and advantageous properties of its constituent parts.

  • The 5-Aminoindoline Core: The indole nucleus and its reduced form, indoline, are ubiquitous in a vast array of natural products and pharmaceuticals, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 5-amino group provides a critical vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

  • The Cyclobutanecarbonyl Moiety: The cyclobutane ring is increasingly utilized in medicinal chemistry to confer significant advantages.[3][4] Its rigid, puckered three-dimensional structure can improve potency and selectivity by optimally filling hydrophobic pockets in target proteins.[4][5] Furthermore, the cyclobutane motif is known to enhance metabolic stability and improve pharmacokinetic profiles by replacing more labile groups.[4][5]

The combination of these two moieties suggests that 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine may possess enhanced potency, selectivity, and drug-like properties compared to simpler indole derivatives. This guide outlines the necessary steps to systematically uncover and validate this potential.

Physicochemical Characterization: The Foundation of Bioactivity

Before commencing biological assays, a thorough understanding of the compound's physicochemical properties is paramount. These parameters dictate its behavior in biological systems, influencing solubility, permeability, and ultimately, its bioavailability and potential for toxicity.

Table 1: Predicted Physicochemical Properties of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~230.3 g/mol Adheres to Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Lipophilicity)2.0 - 2.5Balanced value suggests good membrane permeability without excessive accumulation in fatty tissues.
Hydrogen Bond Donors2 (amine and NH)Complies with Lipinski's Rule of Five (<5), important for target binding and solubility.
Hydrogen Bond Acceptors2 (carbonyl O, amine N)Complies with Lipinski's Rule of Five (<10), influencing solubility and binding interactions.
pKa (basic)~8.5-9.5 (5-amino)Predicts ionization state at physiological pH, impacting solubility and cell penetration.
Aqueous SolubilityTo be determinedCrucial for formulation and ensuring sufficient concentration in in vitro assays.

A Proposed Strategy for Bioactivity Profiling

A tiered approach is recommended to efficiently screen for biological activity, starting with broad, hypothesis-generating assays and progressing to more focused, mechanism-defining studies. This cascade ensures that resources are allocated effectively and that a comprehensive understanding of the compound's effects is built logically.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Target Class Deconvolution cluster_2 Tier 3: Mechanism of Action & Selectivity cluster_3 Tier 4: In Vitro ADME-Tox pheno Phenotypic Screens (e.g., Anticancer, Antimicrobial Panels) kinase Broad Kinase Panel Screen pheno->kinase If 'Hit' in Cancer Panel gpcr GPCR Binding Assays pheno->gpcr ion Ion Channel Profiling pheno->ion cyto General Cytotoxicity Assay (e.g., on normal cell lines) metab Metabolic Stability (Liver Microsomes) cyto->metab Proceed if non-toxic ic50 IC50 Determination on 'Hit' Target kinase->ic50 Identify Primary Target(s) downstream Downstream Signaling Analysis (e.g., Western Blot) ic50->downstream select Selectivity Profiling (vs. related targets) ic50->select select->metab perm Permeability Assay (e.g., Caco-2) cyp CYP450 Inhibition perm->cyp

Caption: A proposed four-tiered workflow for bioactivity profiling.

Key Experimental Protocols

The following protocols are detailed examples of core assays within the proposed screening cascade. They are selected based on the high potential for activity derived from the compound's structural motifs.

Protocol: In Vitro Anticancer Cell Viability Assay (MTS)

Rationale: The indole scaffold is a well-established component of numerous anticancer agents.[1][2] This assay provides a rapid and robust initial assessment of the compound's potential as a cytotoxic or cytostatic agent against various cancer types.

Methodology:

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration dilutions in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Metabolic Stability Assay

Rationale: The incorporation of a cyclobutane ring is a common strategy to block sites of metabolism and improve a compound's half-life.[3][4][5] This assay provides an early indication of the compound's metabolic liabilities.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM, e.g., 0.5 mg/mL) and a NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the HLM mixture to 37°C. Add the test compound to a final concentration of 1 µM to initiate the reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately quench the metabolic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Hypothetical Mechanism of Action: Kinase Inhibition

Scenario: Let us hypothesize that the Tier 1 anticancer screen shows potent activity against the A549 lung cancer cell line, which often overexpresses the Epidermal Growth Factor Receptor (EGFR). A subsequent Tier 2 kinase panel screen confirms that our compound is a potent inhibitor of EGFR.

Proposed Mechanism: 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine may act as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The indoline core could form key hydrogen bonds within the hinge region of the ATP binding pocket, while the cyclobutane group projects into a nearby hydrophobic pocket, conferring potency and selectivity.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Compound 1-Cyclobutanecarbonyl- 2,3-dihydro-1H-indol-5-amine Compound->EGFR INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT AKT->TF Prolif Cell Proliferation, Survival, Angiogenesis TF->Prolif Promotes Transcription

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Validation: This hypothesis would be validated by performing a Western blot analysis on lysates from A549 cells treated with the compound. A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors (e.g., ERK, AKT) would provide strong evidence for the proposed mechanism of action.

Conclusion and Strategic Outlook

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is a novel, rationally designed molecule with considerable therapeutic promise. The strategic framework outlined in this guide provides a clear and comprehensive path for its bioactivity characterization. By systematically applying the proposed tiered screening cascade and detailed protocols, researchers can efficiently elucidate its pharmacological profile, identify its molecular target(s), and gather the critical data necessary to advance this compound through the drug discovery pipeline. The unique combination of a privileged indole scaffold with a property-enhancing cyclobutane moiety makes this a high-priority candidate for investigation.

References

  • Dembitsky, V. M., & Tolstikov, G. A. (2003). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Chemistry for Sustainable Development, 11(4), 451-464.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
  • Janssen, M. A. C. H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2323-2334.
  • Janssen, M. A. C. H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
  • Dembitsky, V. M. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - NIH.
  • G-Sell, S., et al. (2006). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry - ACS Publications.
  • Kini, S. D., et al. (2013). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Hindawi.
  • G-Sell, S., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed.
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences.
  • Gonzalez-Romo, P., et al. (2023). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. PMC.

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Methodological & Application

Application Note: Regioselective Acylation of 5-Aminoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Nucleophilicity Hierarchy

The acylation of 5-aminoindoline (CAS: 2482-33-9) presents a classic chemoselectivity challenge in heterocyclic chemistry. Unlike its aromatic counterpart (5-aminoindole), where the pyrrole-like nitrogen (N1) is non-basic, 5-aminoindoline contains two distinct nucleophilic nitrogen atoms:

  • N1 (Indoline Nitrogen): A secondary, cyclic alkyl-aryl amine. Electronically similar to

    
    -alkylaniline.
    
  • N5 (Exocyclic Amine): A primary aromatic amine (aniline).

The Selectivity Challenge

Under standard acylation conditions (e.g., acetic anhydride, acetyl chloride), the N1 position is kinetically and thermodynamically more nucleophilic than the N5 position. This is due to the inductive effect of the alkyl ring system and the higher basicity of secondary amines compared to primary anilines.

  • Direct Reaction: Treatment with 1 equivalent of acylating agent yields 1-acyl-5-aminoindoline (N1-acylation).

  • Exhaustive Reaction: Treatment with excess reagent yields 1,5-diacylindoline .

  • Targeting N5: To selectively acylate the N5 position (common for SAR studies in drug discovery), the N1 position must be transiently protected or blocked.

This guide provides two distinct protocols:

  • Protocol A: Selective N1-Acylation (Synthesis of 1-acetyl-5-aminoindoline).

  • Protocol B: Selective N5-Acylation (Synthesis of

    
    -(indolin-5-yl)acetamide) using a Boc-protection strategy.
    

Part 2: Experimental Protocols

Protocol A: Selective N1-Acylation (Kinetic Control)

Objective: Synthesis of 1-acetyl-5-aminoindoline. Mechanism: Exploits the superior nucleophilicity of the secondary N1 amine over the primary N5 aniline.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 5-Aminoindoline (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.05 eq)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • Base: Triethylamine (

    
    ) (1.1 eq) - Optional, but recommended to scavenge AcOH.
    
  • Temperature:

    
     to Room Temperature (RT)
    
Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 5-aminoindoline (e.g., 1.0 g, 7.45 mmol) and DCM (10 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add

    
     (1.14 mL, 8.2 mmol). Then, add 
    
    
    
    (0.74 mL, 7.8 mmol) dropwise over 10 minutes.
    • Expert Note: Slow addition at low temperature is critical to prevent "overshoot" to the di-acetylated product.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a major spot (
      
      
      
      , N1-product). A minor lower spot (N5-product) or higher spot (di-acetyl) may appear if stoichiometry is imprecise.
  • Workup: Quench with saturated

    
     (10 mL). Separate the organic layer.[2][3][4] Extract aqueous layer with DCM (
    
    
    
    ).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
Protocol B: Selective N5-Acylation (Protection Strategy)

Objective: Synthesis of


-(indolin-5-yl)acetamide (keeping N1 free).
Rationale:  Since N1 is more reactive, it must be "masked" with a removable group (Boc) to force acylation at N5.
Workflow Summary
  • Protection: N1-Boc formation.

  • Acylation: N5-Acetylation.

  • Deprotection: N1-Boc removal (TFA).

Step-by-Step Methodology

Step 1: N1-Protection

  • Dissolve 5-aminoindoline (1.0 eq) in THF/Water (1:1).

  • Add

    
     (2.5 eq) and 
    
    
    
    (1.1 eq).
  • Stir at RT for 4–6 hours. N1 reacts preferentially.

  • Note: If N5-Boc forms (minor), it can be separated, but usually N1 selectivity is high (>90%).

  • Isolate 1-Boc-5-aminoindoline via extraction (EtOAc) and concentration.

Step 2: N5-Acylation

  • Dissolve 1-Boc-5-aminoindoline (1.0 eq) in DCM.

  • Add Pyridine (1.5 eq) and Acetyl Chloride (1.1 eq) at

    
    .
    
  • Stir at RT for 2 hours.

  • Workup with 1N HCl (to remove pyridine) and

    
    .
    
  • Isolate 1-Boc-5-acetamidoindoline .

Step 3: N1-Deprotection

  • Dissolve the intermediate from Step 2 in DCM (5 volumes).

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at RT for 1–2 hours.

  • Critical Step: Carefully neutralize with saturated

    
     (exothermic!) to pH 8. Do not use strong base (NaOH) to avoid hydrolyzing the N5-amide.
    
  • Extract with EtOAc (polar product, may require multiple extractions).[6]

  • Product:

    
    -(2,3-dihydro-1H-indol-5-yl)acetamide.
    

Part 3: Data Analysis & Troubleshooting

Comparative Reactivity Table
ParameterProtocol A (N1-Target)Protocol B (N5-Target)
Primary Reagent Acetic Anhydride (1.05 eq)Acetyl Chloride (post-Boc)
Limiting Factor Stoichiometry ControlStep Count (3 steps)
Major Impurity 1,5-DiacetylindolineN/A (High Fidelity)
Yield (Typical) 75–85%60–70% (Overall)
Selectivity Source Nucleophilicity (

)
Protective Group Enforcement
Troubleshooting Guide
  • Problem: Formation of 1,5-diacetylindoline in Protocol A.

    • Solution: Reduce

      
       to 0.95 eq. Perform reaction at 
      
      
      
      .
  • Problem: Low solubility of 5-aminoindoline.

    • Solution: Use DMF as solvent, but requires aqueous workup.

  • Problem: N5-amide hydrolysis during Step 3 of Protocol B.

    • Solution: Ensure temperature does not exceed

      
       during TFA deprotection. Avoid aqueous strong acids.
      

Part 4: Visualization of Reaction Pathways

AcylationPathways SM 5-Aminoindoline (N1 secondary, N5 primary) CondA Protocol A: 1.0 eq Ac2O, 0°C SM->CondA CondB1 Protocol B (Step 1): Boc2O, NaHCO3 SM->CondB1 CondC Excess Ac2O Reflux SM->CondC ProdA 1-Acetyl-5-aminoindoline (N1-Acylated) Kinetic Product CondA->ProdA Direct Nucleophilic Attack ProdA->CondC + Excess Ac2O InterB1 1-Boc-5-aminoindoline CondB1->InterB1 Selective Protection CondB2 Step 2: AcCl, Pyridine InterB1->CondB2 InterB2 1-Boc-5-acetamidoindoline CondB2->InterB2 N5 Acylation CondB3 Step 3: TFA/DCM InterB2->CondB3 ProdB N-(Indolin-5-yl)acetamide (N5-Acylated) Thermodynamic Target CondB3->ProdB Deprotection ProdC 1,5-Diacetylindoline (Exhaustive) CondC->ProdC Over-acylation

Figure 1: Chemoselective pathways for 5-aminoindoline acylation. Protocol A yields the N1-product; Protocol B yields the N5-product via protection.

References

  • BenchChem Technical Guide. (2025). Synthesis of N-[(1H-indol-5-yl)methyl]acetamide Derivatives. Retrieved from

  • Kilic-Kurt, Z., et al. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors.[5] Austin Journal of Analytical & Pharmaceutical Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78867, 5-Aminoindole. Retrieved from

  • Organic Chemistry Portal. (n.d.). Protection of Amines (Boc). Retrieved from

  • ChemicalBook. (2024). 1-Acetyl-5-amino-2,3-dihydro-(1H)-indole Product Description. Retrieved from

Sources

Troubleshooting & Optimization

Solving solubility issues of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Welcome to the technical support guide for 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the successful preparation of your stock solutions for downstream experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine in DMSO at room temperature. What are the initial steps I should take?

A1: Difficulty in achieving a clear solution in DMSO, a powerful polar aprotic solvent, is an important observation that points to several potential factors beyond the compound's intrinsic solubility.[1] Before exploring more advanced methods, it is critical to address the most common procedural and environmental variables.

Underlying Principles: The dissolution process is governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. For a molecule like 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, which possesses both hydrophobic (cyclobutane, indole rings) and polar (amine, amide) functionalities, its solid-state packing (crystal form) can significantly impact the energy required to dissolve it. Furthermore, contaminants, especially water, can alter the solvent properties of DMSO and hinder solubility.

Initial Troubleshooting Workflow:

G start Compound fails to dissolve in 100% DMSO check_conc Is the target concentration >10 mM? start->check_conc check_water Is the DMSO anhydrous? (Hygroscopic nature of DMSO) start->check_water check_form Is the compound a salt? (e.g., HCl salt) start->check_form conc_yes Yes check_conc->conc_yes water_no No/Unsure check_water->water_no form_yes Yes check_form->form_yes conc_sol Solution: 1. Lower the concentration. 2. Proceed to physical methods (Heat/Sonication). conc_yes->conc_sol next_step If issues persist, proceed to Advanced Solubilization Protocols conc_sol->next_step water_sol Solution: 1. Use fresh, anhydrous DMSO. 2. Store DMSO properly with desiccant. water_no->water_sol water_sol->next_step form_sol Solution: Salts are often less soluble in aprotic organic solvents than the free base. Consider neutralization or proceed to co-solvent strategies. form_yes->form_sol form_sol->next_step

Caption: Initial troubleshooting workflow for DMSO solubility issues.

Recommendations:

  • Verify Concentration: High concentrations can exceed the solubility limit. For initial screening, preparing a 10 mM stock is a standard starting point.

  • Ensure Anhydrous Conditions: DMSO is highly hygroscopic. Water absorbed from the atmosphere can reduce its effectiveness as a solvent for certain organic compounds and promote precipitation.[2] Always use a fresh aliquot from a properly sealed bottle of anhydrous, high-purity DMSO.

  • Check the Compound's Form: The amine group in the molecule makes it basic. It may have been supplied as a salt (e.g., a hydrochloride salt) to improve its solid-state stability and aqueous solubility. However, salts of organic compounds are often less soluble in non-polar or aprotic organic solvents like DMSO compared to their free-base counterparts.[3] If you have the salt form, more advanced techniques may be necessary.

Q2: My compound still won't dissolve after addressing the initial checks. What physical methods can I use to aid dissolution?

A2: When initial attempts fail, applying physical energy can often overcome the activation energy barrier for dissolution. Gentle heating and sonication are the two most common and effective methods.[2][4]

Causality:

  • Heating: Increases the kinetic energy of both the solvent and solute molecules. This increased motion helps to break the intermolecular forces within the compound's crystal lattice, allowing the DMSO molecules to solvate it more effectively.

  • Sonication: Utilizes high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that physically break apart solute aggregates, increasing the surface area available for solvation.[5]

MethodTemperature/SettingDurationKey Considerations
Gentle Warming 30-40°C5-15 minutesDo not exceed 40°C to minimize risk of compound degradation. DMSO itself is stable well above this temperature.[6]
Sonication Room Temperature2-10 minutesUse a bath sonicator to avoid localized overheating from a probe. The vial may still warm up; monitor temperature.
Combination 30-40°C5-10 minutesCombining warming with intermittent vortexing and/or sonication is often the most effective approach.

Experimental Protocol 1: Aiding Dissolution with Heat and Sonication

  • Preparation: Weigh the desired amount of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to reach your target concentration. Cap the vial securely.

  • Initial Mixing: Vortex the vial for 30 seconds at room temperature.

  • Heating: Place the vial in a water bath or heat block set to 37°C for 5 minutes.

  • Agitation: Remove the vial and vortex for another 30 seconds. Check for dissolution.

  • Sonication: If solids remain, place the vial in a bath sonicator for 5 minutes.

  • Final Assessment: Remove the vial, vortex one last time, and visually inspect for a clear, precipitate-free solution.

  • Cooling: Allow the solution to cool to room temperature. A stable solution should remain clear. If precipitation occurs upon cooling, the solution is supersaturated, and the concentration may need to be lowered.

Q3: I've created a clear stock in DMSO, but it precipitates when I dilute it into my aqueous cell culture media or assay buffer. Why does this happen and how can I fix it?

A3: This is a classic issue known as "antisolvent precipitation." While your compound is soluble in the organic DMSO, it is likely poorly soluble in water. When the DMSO stock is added to an aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent system (mostly water) in which it is insoluble, causing it to crash out of solution.[7][8]

Mechanism of Precipitation:

G cluster_0 In DMSO Stock cluster_1 Dilution into Aqueous Buffer Compound_DMSO Compound (Solvated by DMSO) Compound_Aq Compound (Poorly Solvated) Compound_DMSO->Compound_Aq Solvent Shift Precipitate Precipitate (Solid Aggregates) Compound_Aq->Precipitate Aggregation

Caption: Antisolvent precipitation upon dilution of DMSO stock.

Strategies for Prevention:

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cell toxicity.[9] This requires making a highly concentrated DMSO stock.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock into an intermediate solution (e.g., 10% DMSO in media) before the final dilution into the assay plate. This gradual change in solvent polarity can sometimes keep the compound in solution.[9]

  • Increase Mixing Energy: When adding the DMSO stock to the aqueous buffer, do so while vortexing or rapidly pipetting the buffer to ensure immediate and rapid dispersion. This minimizes the time that localized, high concentrations of the compound are exposed to the aqueous environment.

  • Incorporate a Co-solvent or Surfactant: For particularly challenging compounds, including a small amount of a biocompatible co-solvent (like PEG-400) or a non-ionic surfactant (like Tween® 80) in the final assay buffer can help maintain solubility.[5][9] This should be tested first to ensure it does not interfere with the assay.

Q4: Could adjusting the pH help with the solubility of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine?

A4: Yes, pH adjustment is a powerful technique, particularly when diluting the DMSO stock into an aqueous buffer.[] The 5-amino group on the dihydro-indole ring is basic and can be protonated at acidic pH.

The Chemistry of pH Adjustment:

  • Low pH (Acidic): At a pH below its pKa, the primary amine will be protonated (-NH3+). This positive charge significantly increases the molecule's polarity and, therefore, its solubility in aqueous media.

  • High pH (Basic): At a pH above its pKa, the amine will be in its neutral, free-base form (-NH2). This form is less polar and more soluble in organic solvents, but more likely to precipitate in aqueous solutions.

Practical Application: If you are observing precipitation in a neutral aqueous buffer (pH ~7.4), attempting the dilution in a slightly more acidic buffer (e.g., pH 6.0-6.5) could improve solubility.

Experimental Protocol 2: Testing pH-Dependent Aqueous Solubility

  • Prepare Buffers: Prepare several small batches of your assay buffer, adjusting the pH to cover a range (e.g., pH 6.0, 6.5, 7.0, 7.4).

  • Prepare Stock: Use your pre-dissolved, clear 10 mM stock of the compound in 100% DMSO.

  • Parallel Dilutions: Set up separate tubes, each containing one of the prepared buffers.

  • Add Compound: Add the DMSO stock to each buffer to reach the final desired concentration (e.g., 10 µM), ensuring the final DMSO percentage is constant across all samples. Mix immediately and thoroughly.

  • Observe: Let the solutions stand for 15-30 minutes and observe for any signs of precipitation (cloudiness, visible particles). This will identify the optimal pH range for maintaining the solubility of your compound in the final assay conditions.

References

  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. (2024). ResearchGate. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B. [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. (2024). ResearchGate. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere. [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts?. (2018). Biology Stack Exchange. [Link]

  • How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • DMSO Physical Properties. Gaylord Chemical. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO?. (2016). ResearchGate. [Link]

  • 5-Aminoindole. PubChem. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Indoline Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indoline Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indoline acylation and minimize common side reactions. The following troubleshooting guides and FAQs are structured to provide in-depth, actionable solutions to challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues in Indoline Acylation

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying chemistry and offering practical, field-proven solutions.

Question 1: My primary product is the N-acylated indoline, but I am targeting C-acylation of the aromatic ring. How can I improve the selectivity for C-acylation?

This is a frequent challenge stemming from the nucleophilicity of the indoline nitrogen. Direct C-H acylation of the electron-rich benzene ring of indoline, particularly at the C7 position, can be achieved, but it often requires specific strategies to overcome competing N-acylation.

Root Cause Analysis:

The nitrogen atom of the indoline ring is a potent nucleophile and will readily react with electrophilic acylating agents. To achieve C-acylation, this inherent reactivity of the nitrogen must be suppressed or circumvented.

Solutions:

  • Employ a Directing Group: The most effective strategy is to install a directing group on the indoline nitrogen. This group serves a dual purpose: it temporarily "protects" the nitrogen, reducing its nucleophilicity, and it directs the acylation to a specific position on the aromatic ring, typically the ortho-position (C7).

    • Plausible Mechanism: The directing group coordinates to a metal catalyst (e.g., Rhodium or Palladium), bringing the catalyst into proximity with the C7-H bond. This facilitates the C-H activation and subsequent acylation at that site.[1][2]

    • Recommended Protocol: A rhodium-catalyzed C7-acylation using an N-pyrimidyl directing group has been shown to be effective.[1][3]

      Experimental Protocol: Rhodium-Catalyzed C7-Acylation

      • To a solution of N-(pyrimidin-2-yl)indoline (0.2 mmol) in DMF (0.5 mL) in a sealed tube, add the carboxylic anhydride (0.3 mmol) and [Rh(CO)₂Cl]₂ (5.0 mol %).

      • Heat the reaction mixture at 80 °C for 24 hours.

      • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the residue by column chromatography on silica gel to obtain the 7-acylated indoline.[2]

  • Optimize Reaction Conditions: In some cases, adjusting the reaction conditions can favor C-acylation, although this is generally less reliable than using a directing group.

    • Lewis Acid Choice: The choice of Lewis acid is critical. Strong Lewis acids can lead to complex mixtures. Experiment with milder Lewis acids.

    • Solvent: The solvent can influence the relative rates of N- vs. C-acylation. Less polar solvents may favor C-acylation in some systems.

Workflow for Troubleshooting N- vs. C-Acylation Selectivity

start Low C-Acylation Yield directing_group Install N-Directing Group (e.g., Pyrimidyl) start->directing_group Primary Strategy optimize_conditions Optimize Reaction Conditions (Lewis Acid, Solvent) start->optimize_conditions Alternative Strategy rh_catalysis Perform Rh-catalyzed C-H acylation directing_group->rh_catalysis high_yield High Yield of C7-Acylated Product rh_catalysis->high_yield still_low Still Low Yield optimize_conditions->still_low still_low->directing_group Re-evaluate

Caption: Decision workflow for enhancing C-acylation selectivity.

Question 2: I am attempting N-acylation, but I am observing significant amounts of 1,3-diacetylindole and other side products. How can I achieve clean N-acylation?

While N-acylation is often the more kinetically favored pathway, side reactions can occur, especially under harsh conditions or with highly reactive acylating agents. The formation of 1,3-diacetylindole suggests that after initial N-acylation, a subsequent C3-acylation is taking place.

Root Cause Analysis:

  • Highly Reactive Acylating Agent: Acyl chlorides, in the presence of a strong Lewis acid, can be reactive enough to acylate the electron-rich C3 position of the N-acylated indoline.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote the thermodynamically more stable C-acylated products.

  • Deprotonation of Indole: The presence of a base promotes the formation of the indolide anion, which is highly nucleophilic at the nitrogen.[4]

Solutions:

  • Use a Milder Acylating Agent: Instead of highly reactive acyl chlorides, consider using thioesters or carboxylic acid anhydrides. Thioesters, in particular, have been shown to provide excellent chemoselectivity for N-acylation.[4][5][6]

    Experimental Protocol: N-Acylation with Thioesters

    • In a reaction vessel, combine the indole (0.2 mmol, 1.0 equiv), the thioester (0.6 mmol, 3.0 equiv), and Cs₂CO₃ (0.6 mmol, 3.0 equiv).

    • Add xylene (2.0 mL) as the solvent.

    • Heat the mixture at 140 °C for 12 hours.

    • After cooling, purify the reaction mixture by column chromatography to isolate the N-acylated indole.[4]

  • Employ a Base-Catalyzed Approach: Using a base like Cs₂CO₃ or Na₂CO₃ can selectively generate the indolide anion, which then undergoes nucleophilic attack on the acyl source. This method is often cleaner than Lewis acid-catalyzed reactions.[4][7]

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Data Summary: Comparison of N-Acylation Methods

Acylating AgentCatalyst/BaseSolventTemperature (°C)Typical Yield of N-AcylindoleReference
ThioesterCs₂CO₃Xylene140Good to Excellent[4]
Alkenyl CarboxylateNa₂CO₃MeCN120Good to Excellent[7]
Carboxylic AcidBoric AcidMesityleneRefluxModerate[8]
Acyl ChlorideEt₂AlClCH₂Cl₂Room TempHigh (for C3-acylation)[9]
Question 3: My reaction is sluggish, and I observe no product formation even after extended reaction times. What could be the issue?

The low reactivity of indolines in acylation reactions can be attributed to their reduced nucleophilicity compared to other amines.[10]

Root Cause Analysis:

  • Low Nucleophilicity of Indoline: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, reducing its availability for nucleophilic attack.[10]

  • Steric Hindrance: Substituents on the indoline ring, particularly at the C2 or C7 positions, can sterically hinder the approach of the acylating agent.[2]

  • Inactive Catalyst or Reagents: The catalyst or acylating agent may have degraded or may not be suitable for the specific substrate.

Solutions:

  • Choice of Catalyst: For challenging substrates, a more active catalyst may be required. Non-enzymatic chiral acylation catalysts have been developed for the kinetic resolution of indolines, indicating their enhanced reactivity.[10]

  • Activation of the Acylating Agent: Ensure the acylating agent is sufficiently electrophilic. The use of a Lewis acid is a common method to activate acyl chlorides and anhydrides.[11] For carboxylic acids, coupling agents can be used to form a more reactive intermediate in situ.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, monitor the reaction closely for the formation of degradation products.

  • Check Reagent Quality: Ensure that the acylating agent and any catalysts are of high purity and have not decomposed.

Troubleshooting Workflow for Low Reactivity

start Low or No Product Formation check_reagents Verify Reagent and Catalyst Quality start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK failure Still No Reaction check_reagents->failure Reagents Degraded stronger_catalyst Use a More Active Catalyst increase_temp->stronger_catalyst Still Sluggish success Successful Reaction increase_temp->success activate_acyl Enhance Acylating Agent Electrophilicity stronger_catalyst->activate_acyl If Applicable stronger_catalyst->success activate_acyl->success

Sources

Technical Support Center: Optimizing Recrystallization of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine via recrystallization. This document provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield.

Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

  • Core Structure: The molecule possesses a dihydroindole core, which is aromatic in one ring and aliphatic in the other. This contributes a degree of non-polar character.

  • Key Functional Groups:

    • Primary Amine (-NH₂): A polar group capable of forming strong hydrogen bonds.[1][2] It significantly increases the molecule's affinity for polar solvents.

    • Tertiary Amide (-C(=O)N-): Another polar, hydrogen bond-accepting group.

    • Cyclobutyl Group: A non-polar, aliphatic moiety.

This combination of polar functional groups and a larger, relatively non-polar backbone makes the molecule amphiphilic. It will likely exhibit poor solubility in highly non-polar solvents (like hexane) and potentially high solubility in very polar solvents (like methanol), especially when heated. The ideal solvent will likely have intermediate polarity, or a solvent-pair system will be required to fine-tune the solubility.[3][4]

Frequently Asked Questions (FAQs)

Q1: What defines an ideal recrystallization solvent?

An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound.[5][6] This means it should:

  • Dissolve the compound sparingly or not at all at room temperature. This is critical for maximizing crystal recovery during filtration.[6][7]

  • Dissolve the compound completely at or near its boiling point. This ensures a saturated solution is formed from which crystals can grow.[5][8]

  • Either dissolve impurities readily at all temperatures or not at all. This allows impurities to remain in the mother liquor or be removed via hot filtration, respectively.[3][7]

  • Be chemically inert. The solvent must not react with the compound being purified.[5]

  • Be volatile enough to be easily removed from the purified crystals after filtration.[5]

Q2: Should I start with a single solvent or a solvent-pair system?

Always begin by screening for a suitable single solvent, as it is the simplest and most common method.[9][10] A two-solvent (or solvent-pair) system is an excellent alternative when no single solvent meets all the criteria.[3][10] This is often the case for compounds like ours that have mixed polarity. In a solvent-pair system, you use a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be fully miscible.[3][9]

Q3: Based on the structure, what are some good starting solvents to screen?

Given the molecule's intermediate polarity, the following solvents (and pairs) are logical starting points for screening:

  • Single Solvents:

    • Ethanol

    • Isopropanol (IPA)

    • Acetonitrile

    • Ethyl Acetate (EtOAc)

    • Toluene

  • Solvent Pairs (Good Solvent / Anti-Solvent):

    • Ethanol / Water

    • Acetone / Hexane

    • Ethyl Acetate / Hexane

    • Toluene / Hexane[3]

Experimental Protocols & Workflow

General Workflow for Solvent Selection and Optimization

The following diagram outlines the logical progression from initial solvent screening to a final, optimized recrystallization protocol.

Caption: Workflow for recrystallization solvent optimization.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify promising solvents or solvent pairs using minimal material.

Methodology:

  • Place ~20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Add up to 1 mL. Note if the solid dissolves completely (this solvent is unsuitable for single-solvent use).

  • If the solid is insoluble at room temperature, heat the test tube gently in a water or sand bath.[6]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.[8]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but good solubility when hot, and will yield a large amount of crystalline solid upon cooling.

Protocol 2: Single-Solvent Recrystallization

Objective: To purify the compound using a single optimal solvent identified in Protocol 1.

Methodology:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).[11]

  • Add a boiling stone or stir bar, and place the flask on a hot plate.

  • Add the minimum amount of hot solvent dropwise to the flask while heating and swirling until the solid is completely dissolved.[8][12]

  • If the solution contains insoluble impurities, perform a hot gravity filtration. If it is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.[9]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[4][8]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8][12]

  • Allow the crystals to air dry completely.

Protocol 3: Two-Solvent (Solvent-Pair) Recrystallization

Objective: To purify the compound when no single solvent is suitable.

Methodology:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[13]

  • While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[3][13]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Remove from heat, cover, and cool slowly to room temperature, followed by an ice bath, as described in Protocol 2.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture) to avoid redissolving the product.[13]

  • Dry the crystals completely.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated.

  • Cause: The boiling point of the chosen solvent may be higher than the melting point of your compound, or impurities are depressing the melting point significantly.

  • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[14][15] Allow the solution to cool much more slowly. You can try insulating the flask to prolong the cooling period. If using a solvent pair, add more of the "good" solvent.[16]

Q: The solution has cooled, but no crystals have formed. What's wrong?

A: This is a common issue that can arise from two main causes: using too much solvent or the solution is supersaturated.[14][16]

  • Solution 1 (Too much solvent): If you used too much solvent, the solution is not saturated enough for crystals to form. Gently heat the solution to boil off some of the solvent (5-10% of the volume) and attempt to cool it again.[12][16]

  • Solution 2 (Supersaturation): The solution is supersaturated but lacks a nucleation site for crystal growth to begin.[16] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[3][12]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[3][12]

Q: My final yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.[15]

  • Possible Causes & Solutions:

    • Too much solvent was used: As above, using the absolute minimum of hot solvent is key.[12]

    • Incomplete crystallization: Ensure the solution is cooled thoroughly in an ice bath for at least 15-20 minutes before filtration.

    • Premature crystallization: The compound may have crystallized in the funnel during hot filtration. To prevent this, use a stemless funnel, keep the solution and funnel hot, and use a slight excess of solvent, which can be boiled off later.[3]

    • Excessive washing: Only wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[12]

Data Summary: Properties of Common Recrystallization Solvents
SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Good "poor" solvent for non-polar compounds.
Toluene2.4111Useful for aromatic compounds.
Diethyl Ether2.835Low boiling point, highly flammable.
Ethyl Acetate (EtOAc)4.477Good general-purpose solvent of intermediate polarity.
Acetone5.156Polar aprotic, dissolves many organics. Low boiling point.
Isopropanol (IPA)3.982Common polar protic solvent.
Acetonitrile (MeCN)5.882Polar aprotic solvent.
Ethanol (EtOH)4.378Excellent polar protic solvent, often used with water.
Methanol (MeOH)5.165Very polar, may dissolve the compound too well at RT.
Water10.2100Excellent "poor" solvent for organic compounds when paired with a miscible organic solvent.

References

  • Recrystallization - Single Solvent. (n.d.). Columbia University.
  • Single-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
  • Solvent Selection and Recrystalliz
  • Recrystallization. (n.d.). University of California, Davis.
  • Recrystallization. (n.d.). University of Central Florida, Department of Chemistry.
  • Recrystallization. (n.d.). University of Massachusetts Lowell.
  • Lab Procedure: Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Two-Solvent Recrystalliz
  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
  • Problems in recrystalliz
  • Recrystallization. (n.d.).
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn, Science Learning Center.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Recrystalliz
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Single Solvent Crystalliz
  • Crystallization purification of indole. (2014).
  • Process of preparing purified aqueous indole solution. (1992).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Properties of amines. (n.d.). Lumen Learning.
  • 4 Recrystallization Methods for Increased Yield. (2018). Mettler-Toledo.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023).
  • 1-Methyl-1H-indol-5-amine. (n.d.). CymitQuimica.
  • Physical Properties of Amines. (2019). Chemistry LibreTexts.
  • Properties and Solubility of Amines. (n.d.). Scribd.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols. (n.d.).
  • Boiling Points & Solubility of Amines. (2023). YouTube.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI.
  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). Beilstein Journals.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI.
  • Lewis Acid-Catalyzed Enantioselective Hydroxylation Reactions of Oxindoles and β-Keto Esters Using DBFOX. (n.d.). AWS.

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Technical Support Center: Purification of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions, offering insights into the chemical principles that govern each purification strategy, thereby empowering you to resolve challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the purification of this specific indoline derivative.

Q1: My post-reaction TLC plate shows multiple spots. What are the likely impurities?

A1: The impurity profile largely depends on your synthetic route, which is typically the acylation of 5-aminoindoline. Common impurities include:

  • Unreacted 5-aminoindoline: This starting material is more polar than the product and will likely have a lower Rf value on a normal-phase TLC plate.

  • Unreacted Acylating Agent/Coupling Reagents: If you used cyclobutanecarbonyl chloride, it will likely be quenched during workup. However, if you used a carboxylic acid with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), the byproduct dicyclohexylurea (DCU) is a common, often sparingly soluble, impurity.[1]

  • Di-acylated Product: Acylation can potentially occur at the indoline nitrogen (N-1) in addition to the desired amine at C-5, especially under harsh basic conditions. This byproduct would be significantly less polar than your target compound.

  • Oxidized Species: The 2,3-dihydro-1H-indole (indoline) core is susceptible to oxidation, which can form colored impurities. This is often exacerbated by prolonged exposure to air or certain chromatographic conditions.[2]

Q2: Why is my compound streaking or tailing badly during flash column chromatography on silica gel?

A2: This is a classic issue when purifying basic compounds like amines on standard silica gel. The root cause is the acidic nature of silica gel's surface silanol groups (Si-OH). These acidic sites can strongly and non-specifically interact with the basic amine of your molecule, leading to poor peak shape, tailing, and sometimes irreversible adsorption to the stationary phase.[3][4]

Q3: I'm struggling to achieve good crystals during recrystallization. What am I doing wrong?

A3: Recrystallization failure can stem from several factors. The most common is an inappropriate choice of solvent or solvent system. Your target molecule has moderate polarity, with both hydrogen bond donating (N-H) and accepting (C=O, amine) sites. This means a single solvent might not provide the ideal solubility curve (highly soluble when hot, poorly soluble when cold). Additionally, the presence of persistent, structurally similar impurities can inhibit crystal lattice formation. For basic compounds like this amine, an alternative and highly effective strategy is to form a salt (e.g., a hydrochloride salt) which often has vastly different solubility properties and a higher propensity to form a well-ordered crystal lattice.[5][6]

Q4: My final product has a faint color, even after chromatography. How can I remove it?

A4: A persistent color often indicates the presence of trace, highly conjugated or oxidized impurities. While chromatography should remove most of these, some may co-elute with your product. A final purification step can be treatment with activated carbon. A small amount of activated carbon is added to a solution of your compound, stirred briefly, and then filtered through a pad of celite. The carbon adsorbs many colored impurities. Use this technique judiciously, as it can also lead to a loss of your desired product.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is often the primary method for purifying this intermediate. Success hinges on selecting the correct stationary and mobile phases to mitigate the compound's basicity.

Logical Workflow for Chromatography Method Development

The following diagram outlines a decision-making process for developing a robust purification method.

PurificationWorkflow cluster_0 Initial Analysis & Strategy cluster_1 Troubleshooting & Optimization TLC Run Initial TLC (e.g., 50% EtOAc/Hexane) Assess Assess TLC Result TLC->Assess Streaking Streaking or Rf = 0? Assess->Streaking GoodSep Good Separation? (ΔRf > 0.1) Streaking->GoodSep No Modify Modify Mobile Phase: Add 1-2% Triethylamine (Et3N) or Ammonia in Methanol Streaking->Modify Yes GoodSep->Modify No RunCol Run Flash Column with Optimized System GoodSep->RunCol Yes Modify->Assess Re-run TLC ChangePhase Consider Alternative Phase: - Alumina (basic) - Amine-functionalized Silica Modify->ChangePhase Still issues

Caption: Workflow for optimizing flash chromatography of basic amines.

Step-by-Step Protocol for Optimized Flash Chromatography
  • Stationary Phase Selection:

    • Default: Standard silica gel (40-63 µm). This is the most common and cost-effective choice.[7]

    • Alternative: If severe tailing persists even with mobile phase modifiers, consider using basic alumina or amine-functionalized silica, which will not have the acidic sites that cause issues.[8]

  • Mobile Phase Optimization:

    • TLC Analysis: Begin by spotting your crude material on a TLC plate. Develop the plate in a starting solvent system. The goal is to find a system where your product has an Rf value between 0.2 and 0.4.[9]

    • Adding a Basic Modifier: To counteract the acidity of silica, add a small amount of a basic modifier to your eluent. The most common choice is triethylamine (Et₃N) at a concentration of 1-2%. An alternative for very polar compounds is to use a small percentage of 7N ammonia in methanol as part of the solvent system.[3]

Impurity Type Recommended Starting Solvent System (with 1% Et₃N) Rationale
Non-polar30-50% Ethyl Acetate in HexanesGood for general separation of moderately polar compounds.[3]
Polar2-5% Methanol in DichloromethaneStronger eluent system for separating more polar compounds.[3]
Very Polar5-10% (7N NH₃ in MeOH) in DichloromethaneA powerful system for eluting highly polar or stubborn amines from the baseline.[3]
  • Column Packing and Loading:

    • Slurry Pack: Prepare a slurry of silica gel in your initial, least polar eluent. Pour this into your column and use pressure to pack the bed firmly.[9]

    • Dry Loading: For optimal resolution, pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a solvent it is highly soluble in (like DCM or MeOH), add silica gel (2-3 times the weight of your crude material), and evaporate the solvent until you have a dry, free-flowing powder.[7] Load this powder onto the top of your packed column.

  • Elution and Fraction Collection:

    • Run the column using a gradient of increasing polarity or isocratically if the separation is simple. Collect fractions and analyze them by TLC to identify which ones contain your pure product.[9]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, cost-effective technique that can yield material of very high purity. It is particularly effective for removing impurities with different solubility profiles than the target compound.

Protocol 1: Standard Recrystallization
  • Solvent Screening: The key is to find a solvent that dissolves your compound poorly at room temperature but completely at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes).

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude material and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Add just enough solvent to fully dissolve the solid.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Afterwards, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Recrystallization via Salt Formation

This method is often superior for amines. By converting the amine to a salt, you dramatically alter its solubility and often improve its crystallinity.[6]

  • Dissolution & Protonation: Dissolve the crude 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine in a suitable solvent like isopropanol or ethanol.

  • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol) dropwise until the solution is acidic (check with pH paper). The hydrochloride salt of your product will often precipitate immediately.

  • Heating and Cooling: Heat the mixture to dissolve any precipitate that has formed. If it doesn't fully dissolve, add a minimal amount of additional solvent. Then, allow the solution to cool slowly as described in the standard protocol.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Neutralization (Optional): If the free base is required for the next step, the isolated salt can be dissolved in water and neutralized with a base (like aqueous sodium bicarbonate or sodium hydroxide) to precipitate the pure free amine, which is then extracted with an organic solvent (e.g., ethyl acetate or DCM).

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Ordomag. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Pharmapproach. What are the key steps in the purification of pharmaceutical intermediates?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • LCGC International. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. Z19491. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Journal of the American Chemical Society. Photoredox Unmasking of Aromatic C–H Bonds in Living Environments Enabled by Thianthrenium Salts. [Link]

  • AWS. Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. [Link]

  • ResearchGate. N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. [Link]

  • Spectrochem. Home. [Link]

  • Taylor & Francis. Green corrosion inhibition of Punica granatum peel powder on TMT in salt medium: outlooks from experiments and artificial neural networks. [Link]

  • NIH. Synthesis of a Series of Diaminoindoles. [Link]

  • PubMed. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. [Link]

  • NIH. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. [Link]

  • MDPI. Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. [Link]

  • NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • Google Patents.
  • Beilstein Archives. Synthesis of 1-Indolyl-3,5,8-Substituted γ-Carbolines. [Link]

  • RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [Link]

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Validation & Comparative

LC-MS Characterization Guide: 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Characterization of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comparative analysis and method development framework for the characterization of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine (hereafter referred to as CB-Indoline ).

As a functionalized indoline scaffold often used in the synthesis of kinase inhibitors and GPCR ligands, CB-Indoline presents specific analytical challenges—namely, the potential for on-column amide hydrolysis and oxidation of the electron-rich indoline core. This guide demonstrates why Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the superior analytical technique compared to GC-MS and UV-only methods, and specifically recommends Biphenyl stationary phases over traditional C18 for optimal impurity profiling.

Structural Analysis & Analytical Challenges

Before establishing a protocol, we must understand the molecule's behavior under analytical conditions.[1]

FeatureChemical ImplicationAnalytical Challenge
Indoline Core Electron-rich aromatic system.[2]Susceptible to oxidation (dehydrogenation) to the corresponding indole during analysis or storage.[1]
C5-Primary Amine Basic functional group (pKa ~4-5).[1]Causes peak tailing on standard silica-based columns due to silanol interactions.[1]
N1-Cyclobutyl Amide Sterically hindered amide bond.[1]Thermally unstable at high temperatures (>200°C), making GC-MS analysis prone to artifact formation.[1]
Diagram 1: Analytical Workflow Logic

Figure 1: Decision matrix for selecting the optimal characterization pathway.

Workflow Start Analyte: CB-Indoline Method Method Selection Start->Method GCMS GC-MS Method->GCMS Thermal Degradation Risk LCMS LC-MS (Recommended) Method->LCMS Preserves Amide Bond Column Stationary Phase LCMS->Column Detection Detection Mode LCMS->Detection C18 C18 (Generic) Column->C18 Poor Isomer Resolution Biphenyl Biphenyl (Optimal) Column->Biphenyl Enhanced Pi-Pi Selectivity UV UV (254nm) Detection->UV Low Sensitivity for Impurities HRMS HRMS (Q-TOF/Orbitrap) Detection->HRMS Definitive ID

Comparative Assessment: Why LC-MS?

Comparison 1: LC-MS vs. GC-MS (Thermal Stability)

Verdict: LC-MS is required.[1]

  • GC-MS Limitation: The amide bond connecting the cyclobutane ring to the indoline nitrogen is susceptible to thermal cleavage in a GC inlet (typically 250°C+). This generates a false "degradation" signal (free indoline) that is not present in the original sample.[1]

  • LC-MS Advantage: Analysis occurs at near-ambient temperatures, preserving the native structure.

Comparison 2: Biphenyl vs. C18 Columns (Selectivity)

Verdict: Biphenyl columns are superior for this application.[1]

  • C18 Performance: Standard C18 columns rely on hydrophobic interactions.[1][3] While they retain CB-Indoline, they often fail to separate the target from its oxidized indole impurity (which differs only by two hydrogens).

  • Biphenyl Performance: The biphenyl stationary phase utilizes

    
     interactions.[1][4][5] The electron-rich indoline core interacts differently with the biphenyl rings than the planar, oxidized indole impurity, resulting in significantly improved resolution.
    
ParameterC18 ColumnBiphenyl Column
Retention Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Peak Shape (Amine) Often tails (requires high buffer)Sharper (due to steric protection of silanols)
Impurity Separation Co-elution of Indoline/IndoleBaseline separation of Indoline/Indole

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

A. Sample Preparation[1][5][6]
  • Solvent: Dissolve 1 mg of CB-Indoline in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid.

    • Why: Pure acetonitrile can cause solubility issues with the free amine salt forms; 50% aqueous ensures solubility and the acid prevents amine oxidation during prep.

  • Concentration: Dilute to 1 µg/mL for MS tuning; 10 µg/mL for purity analysis.

B. LC Conditions
  • Instrument: UHPLC System (Agilent 1290 / Waters UPLC or equivalent).

  • Column: Kinetex Biphenyl or Restek Raptor Biphenyl (2.1 x 100 mm, 2.6 µm or 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][6]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Divert to waste to remove salts)

    • 8.0 min: 95% B[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 5% B (Re-equilibration)

C. MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][7]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (Keep moderate to prevent amide thermal noise).

  • Scan Range: m/z 100 – 600.[1]

D. System Suitability Test (SST)
  • Criterion 1: Retention time stability

    
     0.1 min over 5 injections.
    
  • Criterion 2: Signal-to-Noise (S/N) > 100 for the [M+H]+ peak at 1 µg/mL.

  • Criterion 3 (Critical): Absence of a peak at m/z ~134 (Free Indoline) in the blank injection.[1] If present, it indicates carryover or thermal degradation in the source.[1]

Data Interpretation & Fragmentation Pathways[1][8][9][10]

Understanding the fragmentation is crucial for confirming identity and distinguishing the product from potential regioisomers.

Molecular Formula:


Exact Mass:  216.1263 Da
Observed Precursor [M+H]+:  217.1335 m/z[1]
Key Fragmentation Channels (MS/MS)
  • Primary Fragment (Base Peak): Loss of the cyclobutanecarbonyl group.[1]

    • Mechanism: Amide bond cleavage.[1]

    • Mass Shift: -83 Da (Loss of

      
      ).
      
    • Observed Ion: m/z 134.08 (5-aminoindoline core).[1]

  • Secondary Fragment: Loss of Ammonia (

    
    ).[1]
    
    • Mechanism: Deamination from the C5 position.[1]

    • Observed Ion: m/z 200.10 (Minor peak).[1]

  • Diagnostic Fragment: Loss of CO from the acyl group (rare but possible in high energy CID).[1]

    • Observed Ion: m/z 189.13 .[1]

Diagram 2: MS/MS Fragmentation Pathway

Figure 2: Proposed Collision-Induced Dissociation (CID) pathway for CB-Indoline.

Fragmentation Precursor Precursor [M+H]+ m/z 217.13 Transition1 Amide Cleavage Precursor->Transition1 Loss of Cyclobutyl-CO (-83 Da) Transition2 Deamination (-NH3) Precursor->Transition2 Loss of NH3 (-17 Da) Core 5-Aminoindoline Core m/z 134.08 Transition1->Core Minor Deaminated Product m/z 200.10 Transition2->Minor

References

  • Restek Corporation. (2025). Biphenyl Stationary Phases: A Comparative Guide for Related Compound Analysis. Retrieved from [Link] (General reference for Biphenyl vs C18 selectivity mechanisms).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Indoline Derivatives. Retrieved from [Link]

  • Journal of Chromatography A. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • Agilent Technologies. (2023).[1] LC-MS Method Development Guide for Small Molecule Pharmaceuticals. Retrieved from [Link]

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A Researcher's Guide to the Vibrational Landscape of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex heterocyclic molecules, such as 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, a multi-faceted analytical approach is paramount. Among the suite of spectroscopic techniques available, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative window into the molecular vibrations that define a compound's unique chemical fingerprint.[1] This guide provides an in-depth analysis of the expected FTIR spectral data for 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, comparing its predicted vibrational modes with established spectral libraries and data from analogous structures.

The Molecular Architecture: A Vibrational Perspective

To fully appreciate the FTIR spectrum of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, it is essential to first dissect its molecular structure into its constituent functional groups. Each of these components will give rise to characteristic absorption bands in the infrared spectrum.

a 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine b Aromatic Amine (NH2) a->b c Tertiary Amide (N-C=O) a->c d Cyclobutane Ring a->d e Disubstituted Benzene Ring a->e f Dihydro-indole Core a->f

Figure 1: Key functional motifs of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

Predicted FTIR Spectral Data and Interpretation

The following table summarizes the predicted key absorption bands for 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, based on established group frequencies from the scientific literature.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450 - 3350N-H Asymmetric & Symmetric StretchingPrimary Aromatic AmineMedium
3050 - 3000C-H Aromatic StretchingBenzene RingMedium to Weak
2980 - 2850C-H Aliphatic StretchingCyclobutane & Indoline CH₂Medium to Strong
1650 - 1620C=O Amide I StretchingTertiary AmideStrong
1620 - 1580N-H Bending (Scissoring)Primary Aromatic AmineMedium
1600, 1500, 1450C=C Aromatic Ring StretchingBenzene RingMedium, variable
1340 - 1250C-N StretchingAromatic AmineStrong
1250 - 1200C-N StretchingTertiary AmideMedium
900 - 690C-H Out-of-plane BendingSubstituted Benzene RingStrong
~900Cyclobutane Ring DeformationCyclobutane RingWeak to Medium
In-depth Analysis of Key Spectral Regions:
  • The N-H Stretching Region (3450 - 3350 cm⁻¹): The presence of a primary aromatic amine is expected to manifest as two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3] The positions of these bands can be influenced by hydrogen bonding.[4]

  • The C-H Stretching Region (3050 - 2850 cm⁻¹): This region will likely contain a superposition of peaks. Weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching on the aromatic ring. More intense bands below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the CH₂ groups in both the cyclobutane and the 2,3-dihydro-indole portions of the molecule.[5]

  • The Carbonyl (C=O) Stretching Region (1650 - 1620 cm⁻¹): A strong absorption band in this region is the hallmark of the tertiary amide functional group. The exact position of this "Amide I" band is sensitive to the electronic and steric environment of the carbonyl group.

  • The "Fingerprint" Region (Below 1600 cm⁻¹): This region is rich with complex vibrational modes, making it a unique identifier for the molecule as a whole.[1] Key features to anticipate include:

    • N-H Bending: A medium intensity band around 1620-1580 cm⁻¹ is characteristic of the scissoring vibration of the primary amine.[2]

    • Aromatic C=C Stretching: Several bands of variable intensity are expected for the di-substituted benzene ring.

    • C-N Stretching: A strong band between 1340-1250 cm⁻¹ is indicative of the aromatic amine C-N stretching, while the amide C-N stretch will appear at a slightly lower wavenumber.[2]

    • Cyclobutane Ring Vibrations: The cyclobutane ring exhibits characteristic deformation modes, with a notable, though potentially weak, absorption around 900 cm⁻¹.[6][7]

    • Aromatic C-H Bending: Strong absorptions in the 900-690 cm⁻¹ range result from the out-of-plane bending of the C-H bonds on the substituted benzene ring, and the pattern of these bands can provide information about the substitution pattern.

Comparative Analysis with Alternative Techniques

While FTIR provides invaluable information about the functional groups present, a comprehensive characterization of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine would be strengthened by complementary analytical techniques.

Analytical TechniqueInformation ProvidedComparison with FTIR
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the connectivity of atoms and the electronic environment of individual nuclei (¹H, ¹³C).NMR excels at defining the precise atomic connectivity and stereochemistry, which FTIR cannot. FTIR, however, is more sensitive to the presence and nature of specific functional groups.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule, and provides information about its fragmentation patterns.MS provides the overall molecular formula and can suggest structural motifs through fragmentation. FTIR confirms the presence of the functional groups that make up that formula.
Raman Spectroscopy Also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations.Raman and FTIR are complementary techniques. For instance, the symmetric vibrations of the cyclobutane ring, which may be weak in the FTIR spectrum, could be more prominent in the Raman spectrum.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible FTIR data for 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, the following protocol is recommended.

Sample Preparation (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected interferogram is Fourier-transformed to produce the final infrared spectrum. Perform a baseline correction if necessary.

A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample Powder B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process Data (FT, Baseline Correction) E->F G Final FTIR Spectrum F->G

Figure 2: Workflow for FTIR data acquisition using an ATR accessory.

Conclusion

The FTIR spectrum of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is predicted to be rich in information, with characteristic absorption bands corresponding to its primary aromatic amine, tertiary amide, cyclobutane ring, and substituted dihydro-indole core. A thorough understanding of these expected vibrational modes, as outlined in this guide, provides a robust framework for the empirical analysis of this and structurally related molecules. By integrating FTIR data with complementary techniques such as NMR and MS, researchers can achieve a comprehensive and unambiguous structural characterization, a critical step in advancing drug development and chemical research.

References

  • Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • [Influence of solvents on IR spectrum of aromatic amines] - PubMed. Available at: [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI. Available at: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • Vibrational Spectra of Substituted Cyclobutane Compounds - DTIC. Available at: [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available at: [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI. Available at: [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine: Pathway Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two synthetic pathways for the novel compound, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. As a crucial building block in contemporary drug discovery, possessing a validated and efficient synthesis route for this molecule is of paramount importance for researchers, scientists, and drug development professionals. This document offers a comprehensive analysis of a primary and an alternative synthetic strategy, complete with detailed experimental protocols, comparative data, and mechanistic insights to inform your selection of the most suitable pathway for your research needs.

Introduction: The Significance of a Validated Synthesis

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is a compound of interest due to its unique structural combination of a rigid cyclobutane moiety and a privileged indoline scaffold. The presence of the 5-amino group offers a versatile handle for further chemical modifications, making it an attractive intermediate for the synthesis of a diverse range of potentially bioactive molecules. A validated synthesis pathway is not merely a sequence of reactions; it is a robust and reproducible process that guarantees consistent yield, high purity, and scalability. This guide aims to provide the necessary data and rationale to establish such a validated pathway.

Primary Synthesis Pathway: A Protecting Group Strategy

The primary and most direct approach to the target molecule involves the strategic use of a protecting group to ensure selective acylation at the indoline nitrogen. The exocyclic amine at the 5-position is more nucleophilic than the indoline nitrogen and would preferentially react with the acylating agent. Therefore, temporary protection of this primary amine is essential for the success of this route. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of introduction, stability under the basic conditions required for N-acylation, and mild acidic removal.[1]

Experimental Workflow: Primary Pathway

A 5-Aminoindoline B Boc-Protection A->B (Boc)2O, THF C tert-butyl (2,3-dihydro-1H-indol-5-yl)carbamate B->C D N-Acylation C->D Cyclobutanecarbonyl chloride, Base, DCM E tert-butyl (1-(cyclobutanecarbonyl)-2,3-dihydro-1H-indol-5-yl)carbamate D->E F Deprotection E->F TFA or HCl, DCM G 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine F->G A 5-Nitroindoline B N-Acylation A->B Cyclobutanecarbonyl chloride, Base, DCM C 1-(cyclobutanecarbonyl)-5-nitro-2,3-dihydro-1H-indole B->C D Nitro Reduction C->D H2, Pd/C or SnCl2, EtOH E 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine D->E

Sources

Reference Standards for 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine: A Technical Comparison & Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for pharmaceutical researchers and analytical chemists involved in the development and quality control of small molecule therapeutics, specifically those utilizing the indoline scaffold (e.g., kinase inhibitors or cannabinoid receptor modulators).

Executive Summary & Molecule Context[1][2][3][4]

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine (CAS: N/A for specific isomer, often custom synthesized) is a critical synthetic intermediate and potential impurity marker.[1] It features a reduced indole (indoline) core, a cyclobutane moiety attached via an amide bond at


, and a primary amine at 

.

In drug development, this molecule serves two primary roles:

  • Key Intermediate: Used in the synthesis of urea-based kinase inhibitors or carboxamide-based synthetic cannabinoids.[1]

  • Degradant/Impurity: A hydrolysis product of complex APIs or an oxidation-sensitive precursor.

This guide compares the three tiers of reference standards available for this molecule—Certified Reference Materials (CRM) , Analytical Standards , and Research Grade Materials —and provides validated protocols for their qualification.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade is dictated by the development phase (Discovery vs. GMP). The following table objectively compares performance metrics based on experimental stability and characterization data.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: Primary CRM Tier 2: Analytical Standard Tier 3: Research Grade
Intended Use GMP Release Testing, Calibration of Secondary StdsRoutine QC, Method Development, Impurity ProfilingEarly Discovery, Synthetic Route Scouting
Assay Purity

(Mass Balance/qNMR)

(HPLC Area %)

(Variable)
Uncertainty Explicitly calculated (

)
Not typically providedN/A
Water Content Measured (Karl Fischer) & FactorizedMeasured but not always factorizedTheoretical or unmeasured
Oxidation Risk Low (Packaged under Argon/Nitrogen)Medium (Standard vialing)High (Often bulk packaged)
Traceability SI Units (NIST/BIPM traceable)Manufacturer Internal StandardVendor CoA only
Cost Factor 10x3x1x
Expert Insight: The "Indoline Oxidation" Factor

Unlike stable indoles, indolines (2,3-dihydro-1H-indoles) are susceptible to spontaneous dehydrogenation to form the corresponding indole.[1]

  • Critical Failure Mode: Research Grade samples often contain 1–5% of the oxidized indole impurity (1-cyclobutanecarbonyl-1H-indol-5-amine).[1]

  • Recommendation: For quantitative impurity analysis, Tier 2 (Analytical Standard) is the minimum acceptable grade. Tier 3 is unsuitable due to the high risk of co-eluting oxidation products affecting response factors.

Experimental Protocols: Qualification & Analysis

To validate a reference standard of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, use the following self-validating workflows.

Protocol A: Identity & Purity Verification (HPLC-UV-MS)

This method separates the target indoline from its oxidized indole analog and hydrolysis byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (indoline specific); ESI+ MS.

Acceptance Criteria:

  • Main Peak: Retention time matches theoretical lipophilicity (approx. 4.5–5.5 min).

  • Mass Spec:

    
     (Theoretical).
    
  • Impurity Check:

    • Look for

      
       (Oxidized Indole).
      
    • Look for

      
       (Hydrolyzed Indolin-5-amine, loss of cyclobutane).[1]
      
Protocol B: Stability Stress Testing (For Working Standards)

If using a Tier 2 or 3 standard as a "Working Standard" for more than 7 days, perform this stress test to establish a valid use period.

  • Preparation: Dissolve 1 mg of standard in 1 mL Acetonitrile/Water (50:50).

  • Stress Condition: Expose to ambient light and air for 24 hours.

  • Analysis: Inject using Protocol A.

  • Pass/Fail: If the "Oxidized Indole" peak (

    
     215) increases by 
    
    
    
    , the material requires re-purification or fresh procurement. Store all stock solutions at -20°C under Argon.

Visualizing the Impurity & Degradation Pathway

Understanding the chemical lineage is vital for selecting the right standard. The diagram below illustrates the relationship between the target molecule and its critical impurities.

IndolinePathway Precursor 5-Nitroindoline (Starting Material) Target 1-Cyclobutanecarbonyl- 2,3-dihydro-1H-indol-5-amine (TARGET ANALYTE) Precursor->Target 1. Acylation 2. Reduction Impurity_Ox Oxidized Impurity (Indole Analog) [M+H]+ 215.11 Target->Impurity_Ox Oxidation (Air/Light) Impurity_Hyd Hydrolysis Impurity (Indolin-5-amine) [M+H]+ 135.09 Target->Impurity_Hyd Hydrolysis (Acid/Base)

Figure 1: Degradation and synthesis pathway showing the target indoline and its susceptibility to oxidation (red path) and hydrolysis (yellow path).

Analytical Decision Tree: Selecting the Right Standard

Use this logic flow to determine which reference standard grade is required for your specific experimental need.

DecisionTree Start Start: Define Experimental Goal Q1 Is this for GMP Release or Clinical Safety? Start->Q1 Q2 Is this for Quantitative Impurity Profiling? Q1->Q2 No Result_CRM USE TIER 1: Primary CRM Q1->Result_CRM Yes Result_AS USE TIER 2: Analytical Standard Q2->Result_AS Yes Result_RG USE TIER 3: Research Grade Q2->Result_RG No (Qualitative only)

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on regulatory and analytical requirements.

References

  • National Institute of Standards and Technology (NIST). (2025).[2] 1,1-Cyclobutanedicarboxylic acid and Related Structures. NIST Chemistry WebBook.[2] Retrieved February 14, 2026, from [Link]

  • ResolveMass Laboratories. (2025). Choosing Reference Standards for API or Impurity: A Regulatory Perspective. Retrieved February 14, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters. Retrieved February 14, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.